molecular formula C9H13NO B095939 2-(2-Aminophenyl)propan-2-ol CAS No. 15833-00-8

2-(2-Aminophenyl)propan-2-ol

Cat. No. B095939
Key on ui cas rn: 15833-00-8
M. Wt: 151.21 g/mol
InChI Key: UZXREFASOUJZAS-UHFFFAOYSA-N
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Patent
US04030906

Procedure details

A 30.2-g (0.2 mol) sample of methyl 2-aminobenzoate in 150 ml diethyl ether was added dropwise to a solution of methyl magnesium iodide (prepared from 19.4 g of Mg and 127.8 g of methyl iodide) in 150 ml diethyl ether. The reaction mixture was then heated under reflux for 1 hour, cooled, and diluted with 200 ml of saturated aqueous ammonium chloride solution. The resulting aqueous mixture was extracted with ether. The ether extracts were dried over magnesium sulfate and evaporated to give 19.1 g of α,α-dimethyl-2-aminobenzyl alcohol.
[Compound]
Name
30.2-g
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1C(OC)=O.[CH3:12][Mg]I.C([O:17][CH2:18][CH3:19])C>[Cl-].[NH4+]>[CH3:12][C:18]([OH:17])([CH3:19])[C:3]1[CH:8]=[CH:9][CH:10]=[CH:11][C:2]=1[NH2:1] |f:3.4|

Inputs

Step One
Name
30.2-g
Quantity
0.2 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1
Name
Quantity
19.4 g
Type
reactant
Smiles
C[Mg]I
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(C1=C(C=CC=C1)N)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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